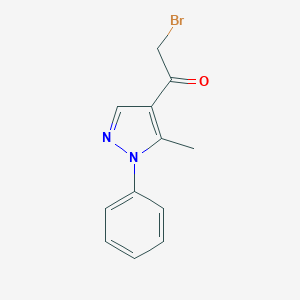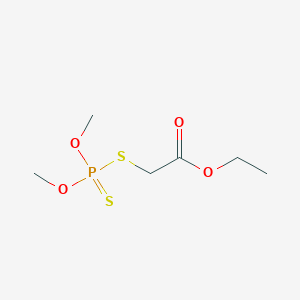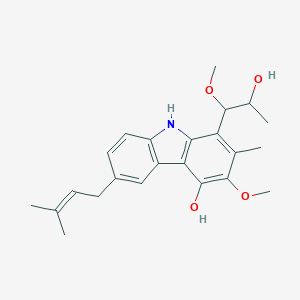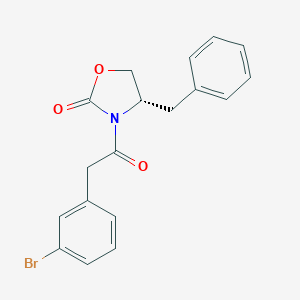
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone is a chemical compound that has been used as a precursor for the synthesis of various heterocycles . It has been utilized in the synthesis of new functionalized heterocycles, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines .
Synthesis Analysis
The compound is synthesized and used as a precursor for the synthesis of some new 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines . The formation of the target compounds was achieved by the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the appropriate aminotriazolethiol .Chemical Reactions Analysis
The compound reacts with pyridine to afford the corresponding pyridinium bromide salt . It also reacts with α,β-unsaturated ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- 2-Bromo-1-(1H-pyrazol-4-yl)ethanone serves as a versatile precursor for synthesizing novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines}. These compounds are obtained through reactions involving aminotriazolethiol or 6-pyrazolyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-3-thiol, with their structures confirmed by spectroscopy and elemental analyses (Salem et al., 2016).
Heterocyclic Compound Synthesis
- The chemical is involved in the synthesis of various heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives. This process includes a series of reactions, starting from 2-aminobenzaldehyde and leading to various Schiff base derivatives (Adnan, Hassan, & Thamer, 2014).
Bioactive Compound Development
- Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties were prepared from this compound, showing moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).
Anticholinesterase Activity
- The compound is used in synthesizing derivatives that have been evaluated for their ability to inhibit acetylcholinesterase, indicating potential in developing cholinesterase inhibitors (Mohsen et al., 2014).
Ultrasound-Promoted Synthesis
- Its derivatives are synthesized under both silent and ultrasonic conditions, demonstrating the efficacy of ultrasound irradiation in reaction improvement (Saleh & Abd El-Rahman, 2009).
Antiviral Activity
- Derivatives of this compound are used in synthesizing heterocyclic compounds with evaluated cytotoxicity and antiviral activities, highlighting its potential in developing antiviral agents (Attaby et al., 2006).
Photocatalytic Applications
- It's involved in Cu(II)-photocatalysed hydrocarboxylation of imines with carbon dioxide, leading to the formation of disubstituted amino acids and highlighting its potential in photocatalysis and antimicrobial applications (Gordon, Hosten, & Ogunlaja, 2022).
Eigenschaften
IUPAC Name |
2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGXRQSIPNGJNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380077 |
Source


|
| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone | |
CAS RN |
137577-00-5 |
Source


|
| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)




![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)




![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)

